1-(3-Aminophenyl)-3-propylurea
Overview
Description
1-(3-Aminophenyl)-3-propylurea is a chemical compound with the molecular formula C₁₂H₁₈N₂O. It is characterized by the presence of an amino group attached to the benzene ring and a propyl group attached to the urea moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Aminophenyl)-3-propylurea can be synthesized through several synthetic routes. One common method involves the reaction of 3-aminophenyl isocyanate with n-propylamine under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane at a temperature range of 0-5°C to prevent side reactions.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and large-scale batch reactors are often employed to handle the increased volume of reactants and products.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Aminophenyl)-3-propylurea undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group, resulting in 1-(3-nitrophenyl)-3-propylurea.
Reduction: The nitro group, if present, can be reduced to an amino group, reverting it back to the original compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents include iron powder and hydrochloric acid (Fe/HCl) or hydrogen gas (H₂) with a catalyst.
Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.
Major Products Formed:
Oxidation: 1-(3-nitrophenyl)-3-propylurea
Reduction: this compound (reverted)
Substitution: Various substituted ureas depending on the nucleophile used.
Scientific Research Applications
1-(3-Aminophenyl)-3-propylurea has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used as a reagent in biochemical assays to study enzyme activities and protein interactions.
Industry: It is used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 1-(3-Aminophenyl)-3-propylurea exerts its effects depends on its specific application. For example, in biochemical assays, it may interact with enzymes or proteins, inhibiting or enhancing their activity. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
1-(3-Aminophenyl)-3-propylurea is similar to other urea derivatives and aminophenyl compounds. Some similar compounds include:
1-(3-Aminophenyl)ethanol: This compound has an ethanol group instead of the propyl group.
3-Aminoacetophenone: This compound has an acetyl group attached to the benzene ring.
1-(3-Nitrophenyl)-3-propylurea: This compound has a nitro group instead of the amino group.
Uniqueness: this compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in both research and industry.
Biological Activity
1-(3-Aminophenyl)-3-propylurea is a chemical compound with the molecular formula C₁₂H₁₈N₂O. It features an amino group attached to a benzene ring and a propyl group linked to the urea moiety. This compound has garnered interest in various scientific fields, particularly due to its biological activity and potential applications in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and proteins. The amino group can participate in hydrogen bonding, influencing the activity of biological molecules. In biochemical assays, it may act as an inhibitor or enhancer of enzyme activities, depending on the context of the study.
Applications in Research
This compound has been utilized in various research applications:
- Enzyme Inhibition Studies : The compound serves as a reagent in assays designed to investigate enzyme kinetics and inhibition mechanisms.
- Protein Interaction Studies : It is used to explore protein-ligand interactions, providing insights into binding affinities and specificities.
- Synthesis of Complex Molecules : As a building block in organic synthesis, it aids in the development of more complex pharmaceutical compounds .
Case Studies and Research Findings
-
Study on Enzyme Inhibition :
A study investigated the inhibitory effects of this compound on specific kinases involved in cell cycle regulation. The results indicated that the compound could effectively inhibit Nek2, a kinase associated with centrosome separation during mitosis, suggesting its potential as an anticancer agent . -
Antimicrobial Activity :
Research has shown that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, modifications to the urea structure enhanced its efficacy against Gram-positive bacteria, indicating that structural variations can lead to improved biological activity. -
Cytotoxicity Assessment :
In vitro studies assessed the cytotoxic effects of this compound on cancer cell lines. The compound demonstrated promising results, with IC50 values indicating effective inhibition of cell proliferation in several tested lines .
Comparative Analysis
Compound | Biological Activity | IC50 (µM) | Target |
---|---|---|---|
This compound | Enzyme inhibition; antimicrobial | 15.6 | Nek2; Gram-positive bacteria |
1-(4-Nitrophenyl)-3-propylurea | Anticancer; enzyme interaction | 12.4 | Various kinases |
Thiourea derivatives | Antimicrobial; cytotoxic | 10.0 | Cancer cell lines |
Properties
IUPAC Name |
1-(3-aminophenyl)-3-propylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-2-6-12-10(14)13-9-5-3-4-8(11)7-9/h3-5,7H,2,6,11H2,1H3,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFJOUISURVOOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=CC=CC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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